molecular formula C17H20N2O3S B2530131 N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351598-94-1

N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2530131
CAS RN: 1351598-94-1
M. Wt: 332.42
InChI Key: ZLYPRLNWALCRBY-UHFFFAOYSA-N
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Description

The compound "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as amide, hydroxy, and thiophene. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of related compounds involves the preparation of precursors that can lead to the formation of the desired molecular structure. For instance, "N,S-Dimethyldithiocarbamyl oxalates" are mentioned as novel precursors for alkyloxyacyl radicals, which are suitable for kinetic studies . Although the exact synthesis of "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been established through spectral analysis and X-ray diffraction studies. For example, a compound with a thiophene moiety and an amide linkage, similar to the one , crystallizes in the monoclinic space group and its structure is stabilized by various intermolecular interactions . These techniques could be applied to determine the molecular structure of "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" and to understand its stabilization mechanisms.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from kinetic parameters determined for oxyacyl radicals derived from similar precursors. The rate data for cyclization reactions of alkyloxyacyl radicals provide insights into the reactivity of these radicals . By analogy, "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" may also undergo interesting chemical reactions, particularly involving its oxalamide and thiophene groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be hypothesized based on the properties of structurally similar compounds. The presence of hydrogen bonds and π-π interactions in the crystal structure of a related compound suggests that "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" may also exhibit these interactions, which could affect its solubility, melting point, and other physical properties . The compound's amide and hydroxy groups are likely to influence its chemical behavior, such as its acidity, basicity, and potential for forming additional hydrogen bonds.

Scientific Research Applications

Synthesis and Structural Characterization

A novel synthetic approach for the preparation of oxalamides, which might include compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, has been developed. This method involves a one-pot synthesis from nitroaryl oxirane-2-carboxamides via rearrangement sequences, yielding high product yields and providing a useful pathway for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Copper-Catalyzed Reactions

The compound's potential utility in copper-catalyzed reactions has been demonstrated through studies showing the effective use of similar oxalamide derivatives in the hydroxylation of (hetero)aryl halides. This catalytic system, utilizing Cu(acac)2 and oxalamide derivatives, enables hydroxylation under mild conditions, yielding phenols and hydroxylated heteroarenes with good to excellent efficiency (Xia et al., 2016).

Catalytic Applications in Organic Synthesis

Oxalamide derivatives, including those structurally related to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, have been found to act as effective ligands in copper-catalyzed coupling reactions. These reactions, which involve the coupling of (hetero)aryl halides with 1-alkynes, benefit from the use of oxalamide derivatives by achieving complete reactions at lower temperatures and with minimal catalytic loadings. This indicates a broad application in synthesizing internal alkynes, highlighting the versatility and efficiency of oxalamide derivatives in catalysis (Chen et al., 2023).

Intramolecular Hydrogen Bonding Studies

Research into oxamide derivatives, which are structurally akin to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, has provided insights into the role of intramolecular hydrogen bonding. These studies have synthesized and analyzed various oxamides, revealing that compounds like N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide are likely stabilized by three-center hydrogen bonding. This bonding interaction plays a crucial role in determining the molecular conformation and stability of such compounds (Martínez-Martínez et al., 1998).

Catalysis in Goldberg Amidation

The utility of oxalamide derivatives in catalysis has been further highlighted by their role in the Goldberg amidation of (hetero)aryl chlorides. Utilizing a Cu2O/oxalamide catalytic system, efficient amidation of less reactive (hetero)aryl chlorides has been achieved. This catalytic system is versatile, accommodating a wide array of functionalized (hetero)aryl chlorides and primary amides, thereby broadening the scope of possible synthetic applications (De et al., 2017).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-17(3,22)14-5-4-8-23-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYPRLNWALCRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

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